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Mocpac

Cat. No.: B1609853
CAS No.: 787549-26-2
M. Wt: 493.6 g/mol
InChI Key: BFDGUJKFQRJHJM-QFIPXVFZSA-N
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Description

Research Context and Academic Significance

Mocpac holds considerable academic significance due to its established role as a selective substrate for Histone Deacetylase 1 (HDAC1). sigmaaldrich.com HDAC1 is a crucial enzyme involved in the regulation of gene expression and various cellular processes, primarily through its ability to remove acetyl groups from histone proteins. smolecule.com This enzymatic activity plays a pivotal role in epigenetic modifications, influencing chromatin structure and, consequently, gene transcription. smolecule.com

The compound's specificity for HDAC1, over other histone deacetylases like HDAC6, positions it as a valuable tool for researchers investigating epigenetic mechanisms. sigmaaldrich.com Its application extends to cancer research, where the modulation of gene expression patterns via HDACs is a key area of study for potential therapeutic interventions. smolecule.com Furthermore, this compound serves as an essential research probe for understanding the intricate effects of histone modifications on gene regulation, contributing to the broader field of epigenetics. smolecule.com Its utility in these areas underscores its importance in advancing fundamental biological knowledge and exploring new avenues for therapeutic development. ontosight.ai

Evolution of Research on this compound in Life Sciences

The journey of this compound in life sciences research has been characterized by its identification and subsequent characterization as a specific biochemical tool. Its complex structure, featuring a benzyl (B1604629) group, a carbamate (B1207046) moiety, and a chromene ring system (part of the coumarin (B35378) family), hinted at its potential biological interactions. ontosight.ai Early research focused on elucidating its precise molecular targets, leading to the discovery of its selective substrate activity for HDAC1. sigmaaldrich.com

This understanding propelled this compound into the forefront of studies aimed at deciphering the roles of specific HDAC isoforms in cellular pathways. Researchers have leveraged this compound to investigate how its unique structural elements contribute to its interaction with HDAC1, thereby influencing its reactivity within biological systems. ontosight.aismolecule.com The compound's ability to undergo typical carbamate derivative reactions, such as hydrolysis, and the potential reactivity of its chromen-7-yl group through electrophilic aromatic substitution or nucleophilic attack, further inform its behavior in experimental settings. smolecule.com This foundational research has been instrumental in establishing this compound as a reliable and precise agent for probing epigenetic regulation and exploring its broader implications in various biological contexts. ontosight.aismolecule.com

Current Research Landscape and Future Trajectories

In the current research landscape, this compound continues to be a vital compound, particularly within the domains of epigenetics and cancer biology. Its well-defined activity as an HDAC1 substrate makes it an indispensable tool for detailed investigations into histone modification dynamics and their impact on gene expression. smolecule.com Researchers are actively employing this compound to dissect the precise mechanisms by which HDAC1 influences cellular processes, including cell proliferation, differentiation, and apoptosis, which are often dysregulated in diseases like cancer. smolecule.com

Beyond its utility as a research tool, this compound is also being explored for its potential in drug development. Its unique chemical structure presents opportunities for modifications that could lead to the synthesis of novel therapeutic agents. smolecule.com These agents could potentially target epigenetic pathways, offering new strategies for treating diseases where aberrant gene regulation is a contributing factor. ontosight.ai Future trajectories for this compound research are likely to involve:

Elucidation of Broader Biological Roles : Further investigation into other potential biological targets or pathways this compound might influence, beyond its well-established HDAC1 activity. ontosight.ai

Structure-Activity Relationship Studies : Detailed analysis of its chemical structure to design and synthesize derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties for specific research or therapeutic applications. smolecule.com

Translational Research : Exploring its utility in preclinical models to assess its efficacy and potential as a lead compound for drug candidates, particularly in the context of epigenetic therapies for cancer and other diseases. smolecule.com

Advanced Methodological Applications : Developing and applying novel biochemical and cellular assays that utilize this compound to gain deeper insights into complex biological phenomena. ontosight.ai

These future directions underscore this compound's continued relevance and potential to contribute significantly to our understanding of epigenetic regulation and the development of new therapeutic strategies.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N3O6 B1609853 Mocpac CAS No. 787549-26-2

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDGUJKFQRJHJM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462150
Record name MOCPAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787549-26-2
Record name Phenylmethyl N-[(1S)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]-5-[(1-oxopropyl)amino]pentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787549-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MOCPAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Design Principles for Mocpac and Analogues

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation

The definitive confirmation of a chemical compound's structure, such as Mocpac, relies heavily on a suite of advanced spectroscopic and diffraction techniques. While specific detailed spectra for this compound were not extensively detailed in the provided information, the general principles and methodologies employed for such complex organic molecules are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable for elucidating the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide crucial information on proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the characteristic functional groups present in this compound, including the carbonyls (from the carbamate (B1207046), amide, and chromene ring), N-H stretches (from amide and carbamate), and aromatic C-H stretches. The presence and position of these absorption bands would confirm the existence of the expected functional groups.

X-ray Diffraction (XRD): For crystalline samples of this compound, single-crystal X-ray diffraction would provide the most definitive structural information, yielding a precise three-dimensional atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry. This technique is paramount for unambiguous structural confirmation.

High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, HPLC with appropriate detectors (e.g., UV-Vis, mass spectrometry) is used to assess the purity of this compound, as indicated by its availability with ≥95% purity for research purposes. sigmaaldrich.comontosight.ai This purity assessment is a prerequisite for accurate structural characterization.

Computational Approaches for Conformational Analysis and Molecular Geometry Optimization

Computational chemistry plays a vital role in understanding the conformational preferences and optimizing the molecular geometry of compounds like this compound, especially for predicting their interactions with biological targets.

Semi-empirical Quantum Chemical Methods (e.g., MOPAC software application)

Semi-empirical quantum chemical methods offer a balance between computational cost and accuracy, making them suitable for optimizing the geometries of medium to large-sized molecules. The MOPAC (Molecular Orbital PACkage) software is a prominent example of such a program. openmopac.netgithub.iowikipedia.org MOPAC implements various semi-empirical models, such as AM1, PM3, PM6, and PM7, which are parameterized against experimental data. github.iomolssi.org

For this compound, MOPAC could be employed to:

Geometry Optimization: Determine the most stable three-dimensional structure (conformation) of this compound by minimizing its heat of formation. wikipedia.org This involves iteratively adjusting atomic coordinates until a minimum energy configuration is reached. wikipedia.org

Electronic Structure Calculations: Calculate properties such as partial charges, molecular orbitals, and dipole moments, which are crucial for understanding the molecule's reactivity and potential interaction sites. wikipedia.org

Vibrational Spectra: Predict vibrational frequencies, aiding in the interpretation of IR and Raman spectroscopic data. youtube.com

The PM7 method, available in MOPAC, is a re-parameterization of the NDDO method, designed to reduce errors in organic compounds and large systems, making it suitable for biomolecules. openmopac.netmedcraveonline.com MOPAC's MOZYME function, a linear-scaling SCF method, enables the modeling of systems with up to 15,000 atoms, which could be beneficial for studying this compound in a larger biological context. openmopac.netmolssi.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules and study their dynamic behavior over time. Unlike static quantum chemical calculations, MD simulations provide insights into the flexibility, solvent interactions, and binding dynamics of a molecule.

For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the various accessible conformations of this compound in solution or within a protein binding site. This is crucial because a molecule's biological activity often depends on its ability to adopt specific conformations.

Ligand-Protein Interactions: Simulating the interaction of this compound with its target enzyme, HDAC1. This can reveal the nature of binding (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking), the stability of the complex, and the dynamic changes occurring upon binding. smolecule.commedcraveonline.com

Solvation Effects: Understanding how solvent molecules (e.g., water) interact with this compound and influence its conformation and stability, particularly through implicit solvation models like COSMO available in some computational packages. molssi.org

Drug Discovery: Informing the design of this compound analogues by identifying key structural motifs responsible for stable binding and desired biological activity. smolecule.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) methodologies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity and for designing new compounds with improved properties. Given this compound's role as a selective HDAC1 substrate, SAR and QSAR studies would be crucial for optimizing its activity and selectivity.

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode various physicochemical and structural properties of a molecule. They form the basis of SAR and QSAR studies, allowing for the quantitative correlation of structure with activity. For this compound and its analogues, a range of descriptors would be derived and interpreted:

Physicochemical Descriptors: These include properties like logP (lipophilicity), molecular weight, polar surface area (PSA), hydrogen bond donors/acceptors, and pKa. These descriptors influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets.

Electronic Descriptors: Parameters such as partial atomic charges, frontier orbital energies (HOMO and LUMO), and dipole moments, often derived from quantum chemical calculations (e.g., using MOPAC), provide insights into the electron distribution and reactivity of the molecule.

Steric Descriptors: These describe the three-dimensional shape and bulkiness of the molecule, including parameters like molar refractivity, molecular volume, and shape indices. These are critical for understanding how a molecule fits into a binding pocket.

Topological Descriptors: Graph-theoretic indices that describe the connectivity and branching patterns of the molecular skeleton.

The interpretation of these descriptors in the context of this compound's HDAC1 substrate activity would involve identifying which specific structural features or properties are correlated with enhanced or diminished activity and selectivity. For instance, changes in the chromene ring or the amino acid derivative might be correlated with altered binding affinity to HDAC1.

Development of Predictive Models for Biological Activity

Once a comprehensive set of molecular descriptors is obtained for this compound and a series of its analogues with known HDAC1 activity, predictive models can be developed. These models aim to establish a mathematical relationship between the molecular descriptors and the observed biological activity, allowing for the prediction of activity for new, untested compounds.

Common approaches for developing such models include:

Regression Analysis: Linear or non-linear regression models can be used to correlate continuous activity data (e.g., IC₅₀ values for HDAC1 inhibition) with molecular descriptors.

Machine Learning Algorithms: More advanced techniques like Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forests, and Neural Networks can handle complex, non-linear relationships between descriptors and activity, often leading to more robust predictive models.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. A pharmacophore model for this compound's interaction with HDAC1 could guide the design of new analogues.

For this compound, the development of predictive models would be focused on:

Optimizing HDAC1 Substrate Efficiency: Identifying structural modifications that enhance this compound's efficiency as an HDAC1 substrate.

Improving Selectivity: Designing analogues that exhibit higher selectivity for HDAC1 over other HDAC isoforms (e.g., HDAC6, as this compound already shows selectivity over HDAC6 sigmaaldrich.com), which is crucial for reducing off-target effects in potential therapeutic applications.

Lead Optimization: Guiding the synthesis of new this compound analogues by predicting their likely biological activity before experimental validation, thus accelerating the drug discovery process.

Biochemical and Pharmacological Characterization of Mocpac

Enzymatic Inhibition Profiles and Kinetics

Mocpac functions primarily as a substrate for histone deacetylases (HDACs), a family of enzymes crucial for epigenetic modifications. nih.govexplorationpub.com HDACs are zinc-dependent metalloenzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, thereby influencing chromatin structure and gene expression. explorationpub.comnih.gov

Investigation of Histone Deacetylase (HDAC) Isoform Specificity (e.g., HDAC1)

This compound is recognized as a selective substrate for HDAC1, a Class I HDAC, demonstrating specificity over HDAC6 (a Class IIb HDAC) and other Class II HDACs. nih.govsigmaaldrich.comtandfonline.com This selectivity makes this compound a valuable probe for investigating the activity of specific HDAC isoforms within complex biological systems. Studies often utilize this compound in cell-based assays to directly measure HDAC1 activity and identify HDAC1-specific inhibitors in living cells. nih.govtandfonline.com While classified as HDAC1-specific, some research suggests it may function as a generic Class I HDAC substrate, potentially including HDAC3. nih.gov

The following table summarizes the reported specificity of this compound:

Target EnzymeSpecificity ProfileReference
HDAC1Selective Substrate nih.govsigmaaldrich.comtandfonline.com
HDAC6Not a preferred substrate (selective over HDAC6) nih.govsigmaaldrich.comtandfonline.com
Class I HDACsGeneric Class I substrate (including HDAC3) nih.gov
Class II HDACsSelective over Class II HDACs nih.govsigmaaldrich.comtandfonline.com

Mechanisms of Enzyme-Mocpac Interaction

As an HDAC1 substrate, this compound interacts with the enzyme by undergoing deacetylation. nih.gov The catalytic mechanism of HDACs involves the removal of acetyl groups from lysine residues, which leads to chromatin condensation and, consequently, transcriptional repression. explorationpub.com By serving as a substrate, this compound's deacetylation by HDAC1 reflects the enzyme's activity. The deacetylated product of this compound (dthis compound) can be quantified, for instance, using techniques like UHPLC-MS/MS, to assess HDAC1 activity and inhibition in cellular contexts. nih.govtandfonline.com This interaction is critical for understanding how this compound modulates HDAC1 function and its subsequent biological effects.

Cellular Pathway Modulation by this compound

This compound's interaction with HDAC1 leads to significant modulation of cellular pathways, primarily through its impact on gene expression and epigenetic regulation.

Effects on Gene Expression and Epigenetic Regulation

Histone deacetylation, mediated by HDACs, plays a pivotal role in regulating gene expression at the DNA level. explorationpub.comnih.gov By acting as an HDAC1 substrate, this compound influences the acetylation status of histones, thereby affecting chromatin structure and the accessibility of DNA for transcription. This modulation of HDAC1 activity by this compound positions it as a tool for studying the effects of histone modifications on gene regulation. explorationpub.com Changes in gene expression patterns are a direct consequence of altered epigenetic regulation, which can impact various cellular processes. osu.edunorthwestern.edu

Cellular Signaling Cascade Perturbations

The influence of this compound on HDAC1 activity and subsequent gene expression extends to broader cellular signaling cascades. HDACs are involved in numerous cellular mechanisms, including the regulation of transcription factors, cell signaling, and transport. nih.gov Alterations in gene expression, driven by this compound's interaction with HDAC1, can perturb signaling pathways that control fundamental cellular processes such as differentiation, proliferation, and apoptosis. explorationpub.comnih.govmedchemexpress.com For instance, abnormal expression of microRNA, which controls gene expression, has been implicated in various diseases, highlighting the interconnectedness of epigenetic regulation and cellular signaling. osu.edu While specific signaling cascade perturbations directly attributed to this compound are often inferred from its known role in epigenetic regulation, the broad involvement of HDACs in cellular homeostasis suggests a wide-ranging impact.

Target Identification and Validation Studies

This compound itself serves as a valuable tool in target identification and validation studies, particularly within the realm of gene regulation and epigenetic research. sigmaaldrich.com Its specificity as an HDAC1 substrate allows researchers to directly measure HDAC1 activity in living cells, aiding in the identification of novel HDAC inhibitors and the elucidation of epigenetic and molecular mechanisms in various diseases. nih.govtandfonline.com Cell-based assays utilizing this compound enable the assessment of HDAC inhibitory activity and specificity on endogenous HDACs, providing insights into potential drug candidates. nih.gov The ability to monitor the deacetylation of this compound allows for the determination of selectivity profiles for compounds, accelerating the search for class-selective HDAC inhibitors in drug discovery. tandfonline.com

Proteomic Approaches for Binding Partner Identification

The identification of specific protein targets and binding partners for small molecules like this compound is paramount for elucidating their mechanisms of action and assessing their therapeutic potential. Chemical proteomics stands as a powerful and evolving discipline within chemical biology, specifically designed to achieve this objective xenbase.org. This field leverages small molecule probes to gain insights into protein function and, in the context of synthetic compounds, to precisely identify their protein binding partners within living cellular systems xenbase.org.

Several advanced proteomic methodologies are employed for comprehensive binding partner identification:

Activity-Based Proteomic Profiling (ABPP): This technique involves the rational design of chemical probes that are analogous to the ligand of interest, such as this compound. These probes are engineered to contain a reactive group that enables covalent attachment to the target protein upon binding, along with a tag that facilitates the subsequent purification and/or detection of the labeled proteins nih.gov. By deploying these probes in situ, researchers can capture and identify proteins that interact with the compound in a biologically relevant, native cellular context xenbase.orgnih.gov.

Mass Spectrometry (MS)-Based Proteomics: Significant advancements in mass spectrometry instrumentation and sophisticated bioinformatics tools have profoundly propelled the field of chemical proteomics xenbase.orguni.lu. MS-based assays offer the capability to broadly detect and identify proteins, providing intricate details about their sequences, post-translational modifications, and associated binding partners uni.lu. Quantitative proteomics, in particular, is instrumental in discerning genuine interacting partners from non-specific associations by enabling precise comparative analysis of protein abundance between probe-treated and control samples xenbase.org.

Competitive Mode Approaches: These strategies involve a screening paradigm where compounds are evaluated for their ability to compete with a well-characterized chemical probe for binding to a specific set of protein targets xenbase.org. For a compound like this compound, its capacity to displace a known HDAC1-binding probe in such an assay would provide compelling evidence of its direct interaction with HDAC1 xenbase.org. While specific proteomic studies detailing the discovery of HDAC1 as this compound's binding partner were not explicitly provided, the established role of this compound as a selective HDAC1 substrate strongly implies that these sophisticated proteomic methodologies would be essential tools in its comprehensive target elucidation and validation.

Functional Validation of Identified Targets

Functional validation is a crucial subsequent step that confirms the biological relevance and specificity of identified binding partners. For this compound, its selectivity as an HDAC1 substrate has been rigorously validated through highly sensitive and specific cell-based assays wikipedia.orgnih.gov. These assays are meticulously designed to assess the activity of individual HDAC isoforms directly within their native cellular environment, thereby accounting for endogenous expression levels and the complex cellular context wikipedia.orgnih.gov.

A prominent and effective method for this functional validation involves the use of cell-based multi-substrate assays, which are precisely coupled with Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) wikipedia.orgnih.gov. In this experimental setup, a carefully prepared mixture of cell-permeable HDAC substrates, which includes this compound (specifically for HDAC1 activity) and other well-characterized isoform-specific substrates like BATCP (for HDAC6 activity), is introduced into target cells (e.g., HeLa cells) wikipedia.orgnih.gov. The endogenous HDACs present within these cells then interact with and deacetylate these synthetic substrates.

The deacetylated products, such as deacetylated this compound (dthis compound) and deacetylated BATCP (dBATCP), are subsequently quantified with high precision using UHPLC-MS/MS wikipedia.orgnih.gov. This advanced analytical technique enables the simultaneous measurement of activity for various HDAC isoforms within a single assay wikipedia.orgnih.gov. For instance, this compound and its deacetylated product are detected at specific mass transitions (494→449 for this compound and 439→394 for dthis compound) with distinct retention times, allowing for their clear differentiation and quantification nih.gov. By meticulously monitoring the deacetylation ratio of this compound, the specific activity of HDAC1 can be accurately determined wikipedia.orgnih.gov. This robust methodology has been successfully employed to distinguish between the activities of HDAC1 and HDAC6 and to facilitate the identification of class-selective HDAC inhibitors, thereby conclusively validating this compound's role as a selective HDAC1 substrate wikipedia.orgnih.gov.

Preclinical Development and Therapeutic Potential of Mocpac

In Vitro Biological Efficacy Studies

Cell-Based Assays for Efficacy and Selectivity (e.g., in HeLa cells)

Mocpac serves as a crucial tool in the evaluation of in vitro biological efficacy, primarily due to its established role as a selective substrate for Histone Deacetylase 1 (HDAC1). sigmaaldrich.comsmolecule.comnih.gov This specificity allows for its direct application in measuring HDAC activity within various cell models, including HeLa cells. nih.gov By monitoring the deacetylation of this compound, researchers can precisely determine the half-maximal inhibitory concentration (IC50) values for HDAC1 in living cells, which is instrumental in assessing the potency of potential inhibitors. nih.gov This methodology is particularly valuable for distinguishing between non-selective and isoform-selective HDAC inhibitors. nih.gov For optimal interaction between endogenous HDACs and synthetic substrates like this compound, an incubation period of approximately 8 hours is typically employed in HeLa cell assays. nih.gov Furthermore, this compound is frequently integrated into multi-substrate mixtures during cell treatment with various test compounds, facilitating comprehensive analyses of HDAC activity. nih.gov

Table 1: Application of this compound in Cell-Based HDAC Assays

Assay TypeCell LineCompound RoleKey Measurement
HDAC Activity AssayHeLa cellsSelective HDAC1 SubstrateDeacetylation of this compound to determine IC50 of HDAC1 inhibitors. nih.gov

High-Throughput Screening Methodologies

In the broader landscape of preclinical drug discovery, this compound's distinct function as a selective HDAC1 substrate positions it as a valuable component in high-throughput screening (HTS) methodologies. ontosight.aisigmaaldrich.comsmolecule.comnih.gov HTS platforms are specifically designed to rapidly and efficiently assess vast libraries of chemical compounds for their capacity to modulate specific biological targets, such as HDAC1. mdpi.commdpi.com By employing this compound as a reporter substrate, researchers can effectively identify novel HDAC1 inhibitors or activators from diverse compound collections. nih.gov The consistent high purity and commercial availability of this compound are critical factors that support its integration into automated screening systems, thereby enabling the swift evaluation of compound efficacy and selectivity against HDAC1. ontosight.aisigmaaldrich.comalfa-chemistry.com Complementing these experimental approaches, computational chemistry tools, such as the MOPAC software package (distinct from the chemical compound this compound), are frequently utilized in preclinical drug discovery to refine molecular structures and conduct docking calculations, further enhancing the efficiency and scope of HTS efforts. mdpi.commdpi.comwordpress.comfrontiersin.orgmdpi.comqsardb.orgfrontiersin.orgplos.org

Mechanistic Insights into Disease Modifying Effects

Elucidation of Molecular Mechanisms of Action

The fundamental molecular mechanism of action for this compound is rooted in its highly selective interaction as a substrate for Histone Deacetylase 1 (HDAC1). sigmaaldrich.comsmolecule.comnih.gov Histone deacetylases are a class of enzymes responsible for the removal of acetyl groups from lysine (B10760008) residues on histone proteins. smolecule.com This deacetylation process leads to a more condensed chromatin structure, which in turn results in the repression of gene transcription. smolecule.com Such enzymatic activity is pivotal in regulating a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis. smolecule.com this compound's capacity to modulate HDAC1 activity highlights its potential involvement in influencing epigenetic regulation. smolecule.com Detailed molecular docking studies have been instrumental in providing comprehensive insights into the precise binding conformation and energetic interactions between this compound and HDAC1, thereby contributing significantly to the elucidation of its mechanism of action at a molecular level. smolecule.com

Biomarker Identification and Validation

While this compound's established role in modulating HDAC1 activity is significant, specific and detailed research findings directly linking this compound to biomarker identification and validation are not extensively reported in the available scientific literature. ontosight.aismolecule.comnih.gov However, given its utility in unraveling epigenetic and molecular mechanisms within various disease contexts, this compound could indirectly contribute to the discovery and validation of novel biomarkers associated with HDAC1-mediated pathways. nih.gov Further dedicated research is warranted to fully explore and confirm this compound's potential contributions in the realm of biomarker identification and validation.

Exploratory Therapeutic Applications

This compound's unique biological activity, particularly its function as an HDAC1 substrate, positions it as a compound with considerable exploratory therapeutic potential across several areas. smolecule.comnih.gov

Cancer Research: Due to its ability to modulate gene expression patterns through its interaction with HDAC1, this compound is being explored for its potential applications in cancer therapy. smolecule.com

Epigenetics Studies: this compound serves as a valuable research tool for investigating the intricate effects of histone modifications on gene regulation, a fundamental aspect of epigenetics. smolecule.com

Drug Development: The distinct chemical structure of this compound provides a promising scaffold for further structural modifications. These modifications could lead to the development of novel therapeutic agents specifically designed to target epigenetic pathways, offering new avenues for disease treatment. smolecule.com

Beyond specific therapeutic areas, the application of this compound can also deepen the understanding of epigenetic and molecular mechanisms in a range of diseases, which could ultimately lead to the identification of new drug candidates. nih.gov

Potential in Oncology and Epigenetic Therapies

This compound, chemically identified as Benzyl (B1604629) (S)-[1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-5-propionylaminopentyl]carbamate, is recognized as a selective substrate for Histone Deacetylase 1 (HDAC1), exhibiting selectivity over HDAC6 and other Class II HDACs sigmaaldrich.com. This characteristic positions this compound within the realm of epigenetic therapies, particularly as a potential agent in oncology. Epigenetics refers to heritable alterations in gene expression that occur without changes to the underlying DNA sequence nih.govfrontiersin.org. Epigenetic therapies aim to reverse these changes, thereby restoring normal gene function and potentially reprogramming malignant cells to a normal phenotype nih.gov.

Histone deacetylase inhibitors (HDACi) represent a significant class of epigenetic drugs that modulate gene expression by targeting histone modifying enzymes frontiersin.orgmdpi.com. Aberrant expression patterns in chromatin regulators, including HDACs, are known to influence the initiation and maintenance of various cancers nih.gov. By inhibiting HDACs, compounds like this compound can influence crucial biological processes such as cell division, proliferation, angiogenesis, and metastasis, which are often dysregulated in cancer development frontiersin.orgmdpi.com.

Current epigenetic therapies, including HDAC inhibitors, have demonstrated clinical efficacy, particularly in hematologic malignancies, with some having received FDA approval for conditions such as myelodysplastic syndromes, T-cell cutaneous lymphoma, and multiple myeloma nih.govwjbphs.com. Furthermore, emerging epigenetic agents, including HDAC inhibitors, show promise in addressing therapeutic gaps in solid tumors wjbphs.comnih.gov. The therapeutic potential of HDAC inhibitors like this compound in oncology lies in their ability to correct aberrant epigenetic patterns, reactivate silenced tumor suppressor genes, and potentially enhance the sensitivity of tumors to conventional treatments frontiersin.orgmdpi.comwjbphs.com.

Table 1: Key Characteristics of this compound

CharacteristicValueSource
Chemical NameBenzyl (S)-[1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-5-propionylaminopentyl]carbamate sigmaaldrich.comnih.gov
Molecular FormulaC₂₇H₃₁N₃O₆ sigmaaldrich.comnih.gov
Molecular Weight493.55 g/mol sigmaaldrich.comnih.gov
PubChem CID11317885 nih.gov
Primary ActivitySelective HDAC1 substrate (over HDAC6, class I over class II) sigmaaldrich.com
Research AreaGene Regulation Research sigmaaldrich.com

Broader Applications in Other Disease Areas

While this compound's primary identified function as a selective HDAC1 substrate strongly links its therapeutic potential to oncology and epigenetic therapies, the broader involvement of histone deacetylases in diverse biological processes suggests potential applications beyond cancer. Gene regulation, a fundamental biological process this compound is associated with sigmaaldrich.com, plays a critical role in the pathogenesis of numerous diseases.

Histone deacetylases are integral to various cellular functions, and their dysregulation has been implicated in a range of conditions, including neurodegenerative disorders, inflammatory diseases, and infectious diseases mdpi.comrsc.orgbmj.comresearchgate.net. As an HDAC1 selective inhibitor, this compound's mechanism of action could theoretically offer therapeutic avenues in these areas by modulating gene expression and correcting epigenetic imbalances relevant to disease progression. For instance, epigenetic modifications are known to play a role in neurodegenerative diseases, and compounds that can influence these modifications are being investigated mdpi.com. Similarly, in inflammatory bowel diseases (IBD), novel approaches targeting various pathways are being explored, which could include epigenetic modulators bmj.com.

However, specific preclinical data detailing this compound's direct application or research findings in disease areas outside of oncology are not extensively documented in the current available information. The preclinical development phase of a compound involves rigorous testing to determine its pharmacodynamics, pharmacokinetics, and toxicology, aiming to assess its potential in various disease models wikipedia.org. While this compound's role in gene regulation research suggests broad applicability, its specific therapeutic potential in non-oncological diseases would require dedicated preclinical investigations to establish efficacy and safety profiles for those indications.

Synthetic Strategies and Chemical Biology Applications of Mocpac

Methodologies for Mocpac Synthesis and Analog Design

The synthesis of complex organic molecules like this compound typically involves multi-step approaches, leveraging established synthetic methodologies to assemble the various functional groups and heterocyclic systems. Given its structure, which includes a benzyl (B1604629) carbamate (B1207046), an amino acid derivative, and a chromene ring, the synthesis would likely involve strategies for forming amide bonds, carbamate linkages, and constructing the coumarin-derived chromene system ontosight.ai.

While the general principles of synthesizing such a molecule can be inferred from its chemical features, specific, detailed synthetic methodologies for this compound itself, including precise reaction conditions, reagents, and purification steps, are not extensively detailed in the publicly available search results.

The chemical name of this compound, benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate, explicitly indicates an (S) configuration at a chiral center ontosight.aismolecule.com. This stereochemical specificity is crucial for biological activity and necessitates the use of stereoselective or stereospecific synthetic approaches during its preparation. Such approaches would typically involve chiral auxiliaries, asymmetric catalysis, or resolution techniques to ensure the desired enantiomeric purity. However, the specific stereoselective or stereospecific synthetic routes employed for the synthesis of this compound are not detailed within the provided search results.

This compound's unique structure lends itself to modifications that could lead to the development of new therapeutic agents, particularly those targeting epigenetic pathways smolecule.com. This potential suggests that combinatorial chemistry and library generation approaches could be valuable for exploring structure-activity relationships and identifying novel compounds with enhanced or altered biological properties. Although the concept of modifying this compound's structure for therapeutic development is mentioned, specific details regarding the application of combinatorial chemistry techniques or the generation of this compound-based compound libraries are not provided in the current search results.

Chemical Probe Development Utilizing this compound Scaffold

This compound serves as a significant chemical probe in biological research, primarily due to its role as a selective substrate for histone deacetylase 1 (HDAC1) smolecule.comsigmaaldrich.com. This property makes it a valuable tool for investigating epigenetic mechanisms and gene regulation smolecule.com.

Key Research Findings and Applications as a Chemical Probe:

Selective HDAC1 Substrate: this compound is recognized as a selective substrate for HDAC1, demonstrating specificity over HDAC6 and other Class I and Class II HDACs sigmaaldrich.comsigmaaldrich.com. This selectivity is critical for dissecting the specific roles of individual HDAC enzymes in cellular processes.

Gene Regulation Research: Its interaction with HDAC1 positions this compound as a crucial tool in gene regulation studies. Researchers utilize this compound to study the effects of histone modifications on gene expression patterns smolecule.comsigmaaldrich.com.

Epigenetics Studies: By influencing gene expression through HDAC1 inhibition, this compound is explored for its potential in epigenetics studies, contributing to a deeper understanding of how epigenetic pathways regulate cellular functions smolecule.com.

Drug Discovery: In the broader context of drug discovery, compounds like this compound are evaluated for their ability to interact with specific biological targets, such as enzymes or receptors. This interaction can pave the way for the development of new therapeutic agents, particularly in areas like cancer therapy, where influencing gene expression is a target ontosight.aismolecule.com.

Development of Bioconjugates and Modified this compound Constructs

The inherent complexity and biological relevance of this compound's scaffold suggest its potential for the development of bioconjugates and modified constructs. The unique structural features of this compound are amenable to chemical modifications that could lead to new therapeutic agents, especially those targeting epigenetic pathways smolecule.com. Such modifications might involve conjugating this compound to other biomolecules (e.g., peptides, proteins, or nucleic acids) to enhance its targeting specificity, improve its pharmacokinetic profile, or enable its use in advanced imaging or diagnostic applications. However, specific examples or detailed research findings on the development of bioconjugates or other modified this compound constructs are not explicitly provided in the available search results.

Table 1: Key Properties of this compound

PropertyValueSource
IUPAC Name benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate ontosight.ainih.gov
CAS Number 787549-26-2 smolecule.comnih.gov
Molecular Formula C₂₇H₃₁N₃O₆ smolecule.comnih.gov
Molecular Weight 493.55 g/mol smolecule.comsigmaaldrich.com
Purity (Typical) ≥95% (HPLC) ontosight.aisigmaaldrich.com
Form Solid sigmaaldrich.com
Solubility DMSO: soluble 21 mg/mL sigmaaldrich.com

Advanced Analytical Methodologies for Mocpac Research

Quantitative Bioanalytical Methods for Mocpac and Metabolites

Quantitative bioanalytical methods are essential for precisely measuring this compound and its metabolites in biological matrices, providing insights into its pharmacokinetics and pharmacodynamics.

High-resolution mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UHPLC-MS), is a potent analytical platform for both targeted and untargeted metabolite profiling due to its high sensitivity and selectivity nih.govchromatographyonline.com. This methodology has been effectively applied in the study of this compound and its deacetylated product, dthis compound.

A cell-based multi-substrate assay utilizing UHPLC-ESI-MS/MS has been developed to identify class-specific histone deacetylase (HDAC) inhibitors, with this compound serving as a key substrate nih.govtandfonline.comtandfonline.com. In this assay, this compound undergoes deacetylation to form dthis compound, its primary metabolite. The distinct mass transitions and retention times of both compounds enable their simultaneous detection and quantification. For instance, this compound is detected at a mass transition of 494→449 m/z, while dthis compound is detected at 439→394 m/z tandfonline.comtandfonline.com. This analytical approach allows for the calculation of HDAC1 inhibition by monitoring the peak area ratio of dthis compound to this compound nih.gov.

The chromatographic conditions employed in UHPLC-MS/MS provide clear separation of this compound from its deacetylated product. The elution order and retention times are critical for accurate quantification.

Table 1: UHPLC-MS/MS Parameters for this compound and dthis compound Detection nih.govtandfonline.comtandfonline.com

CompoundMass Transition (m/z)Retention Time (min) (Multi-substrate Assay)Retention Time (min) (Single Substrate Assay)
This compound494→4498.92.60
dthis compound439→3946.22.12

This detailed profiling capability is invaluable for understanding the metabolic fate of this compound and assessing its enzymatic activity in biological systems.

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture nih.govjournalagent.com. The principle relies on the differential distribution of analytes between a stationary phase and a mobile phase nih.govjournalagent.comuspbpep.comdrugfuture.com. For this compound research, various chromatographic methods are employed, with High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-High-Performance Liquid Chromatography (UHPLC), being particularly prominent.

HPLC is routinely used for assessing the purity of this compound, with commercial suppliers often providing the compound at a purity of ≥95% as determined by HPLC ontosight.aisigmaaldrich.com. UHPLC, as discussed in the context of mass spectrometry, offers enhanced speed and resolution, making it suitable for complex biological samples containing this compound and its metabolites nih.govchromatographyonline.com. Other chromatographic techniques, such as thin-layer chromatography (TLC), gas chromatography, ion exchange chromatography, and gel permeation chromatography, may also find application depending on the specific analytical needs for this compound and related compounds journalagent.com.

Imaging Mass Spectrometry for Tissue Distribution Studies

Imaging Mass Spectrometry (IMS), also known as Mass Spectrometry Imaging (MSI), is a powerful label-free technique that enables the visualization of the spatial distribution of molecules directly within tissue sections wustl.eduuochb.czpathogen-ri.eunih.gov. This non-destructive method provides high precision and resolution, making it invaluable for understanding the localization of drugs, their metabolites, and endogenous biomolecules within various tissues wustl.eduuochb.cznih.gov.

While specific studies detailing this compound's tissue distribution via MSI were not identified, the technique's broad applicability to drug and metabolite mapping suggests its potential for this compound research. MSI commonly employs ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) uochb.czpathogen-ri.eunih.govlcms.cz. It can be applied to diverse tissue types, including fresh-frozen, formalin-fixed paraffin-embedded (FFPE), and Davidson's fixative paraffin-embedded (DFPE) tissues wustl.edu. The ability of MSI to provide detailed spatial information on molecular distribution is crucial for understanding the pharmacological actions and potential off-target effects of compounds like this compound within complex biological systems nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical tool in drug discovery, particularly for elucidating ligand-target interactions in solution mdpi.comuq.edu.aufrontiersin.org. It offers atomic-level insights into binding affinities, the specific residues involved in the interaction interface, the bound conformation of the ligand, and the dynamic aspects of the complex mdpi.comuq.edu.au.

Both ligand-observed and protein-observed NMR experiments can be employed to probe these interactions mdpi.com. For instance, changes in the NMR signals of a ligand, such as line broadening or chemical shifts in 1D proton or Fluorine-19 (¹⁹F) spectra, can indicate binding to a target protein mdpi.com. This provides direct evidence of interaction. Furthermore, NMR spectroscopy is utilized in target engagement studies to confirm that a drug candidate, such as this compound, binds to its intended protein target, like HDAC1, within a living cellular environment mdpi.com. The detailed information provided by NMR can complement other biochemical assays by offering structural and dynamic perspectives on this compound's interaction with its biological targets.

Toxicological and Safety Assessment of Mocpac and Derivatives

In Vitro Toxicity Screening and Mechanistic Investigation

The initial phase of toxicological assessment for a new compound like Mocpac typically involves a battery of in vitro assays. These tests are designed to provide rapid screening for various forms of toxicity and can offer insights into the potential mechanisms of action. risksciences.comwuxiapptec.com This approach aligns with the principles of reducing and replacing animal testing. criver.com

A standard in vitro screening panel would assess several critical endpoints:

Cytotoxicity: Assays using various cell lines (e.g., Chinese Hamster Ovary (CHO) cells, human liver cancer cell line HepG2) are used to determine the concentration at which a substance causes cell death. This provides a baseline measure of toxicity.

Genotoxicity: A battery of tests is used to assess the potential of a compound to damage genetic material. nih.gov This typically includes a bacterial reverse mutation assay (Ames test) for gene mutations and an in vitro micronucleus assay or chromosomal aberration test in mammalian cells to detect chromosomal damage. wuxiapptec.comcriver.comservice.gov.uk

Hepatotoxicity: Given the liver's central role in metabolizing foreign compounds, in vitro assays using human liver cells, such as HepG2 or primary human hepatocytes, are crucial for identifying potential drug-induced liver injury (DILI). creative-biolabs.comeurofinsdiscovery.comnih.govnih.gov

Cardiotoxicity: An early assessment of potential cardiotoxicity often includes the hERG (human Ether-à-go-go-Related Gene) assay, which screens for the potential of a compound to block a critical potassium ion channel in the heart, an event linked to cardiac arrhythmias.

Positive findings in these screening assays would trigger more detailed mechanistic studies to understand the underlying biological processes. For example, if hepatotoxicity is observed, follow-up studies might investigate mitochondrial dysfunction, oxidative stress, or the activation of specific stress pathways. creative-biolabs.com

Hypothetical In Vitro Toxicity Screening Results for this compound

The following data is for illustrative purposes only.

Assay TypeCell Line/SystemEndpointHypothetical Result for this compound
CytotoxicityCHOIC5075 µM
CytotoxicityHepG2IC5050 µM
GenotoxicityS. typhimurium (Ames Test)MutagenicityNegative
GenotoxicityHuman LymphocytesMicronucleus FormationPositive
CardiotoxicityhERG AssayIC50> 100 µM
HepatotoxicityPrimary Human HepatocytesCell Viability (24h)Reduced at concentrations > 60 µM

Computational Toxicology and Predictive Models (e.g., QSAR for toxicity)

Computational toxicology, or in silico modeling, plays an increasingly important role in modern chemical safety assessment. thebts.orgazolifesciences.comwiley.comnih.gov These methods are used for early-stage hazard identification, prioritizing chemicals for further testing, and filling data gaps where experimental data is unavailable. thebts.orgeuropa.eu

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. mdpi.com QSARs are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. europa.eunih.gov By analyzing the structural features of a molecule, QSARs can predict its potential to cause various toxic effects.

Several QSAR software tools and platforms are available, including the OECD QSAR Toolbox, which is a freely available software intended to increase the use of QSARs in regulatory decision-making. oecd.orgqsartoolbox.orgtoxnavigation.comoasis-lmc.orgyoutube.com Expert rule-based systems, such as DEREK Nexus, identify structure-toxicity relationships based on a curated knowledge base of known toxicophores. optibrium.comsyngeneintl.comoptibrium.comlabcorp.comlhasalimited.org

For a novel compound like this compound, a range of QSAR models would be applied to predict key toxicological endpoints, including:

Carcinogenicity: Predicting the potential of a compound to cause cancer. nih.govacs.orgnih.govsciforum.networldscientific.com

Reproductive and Developmental Toxicity: Assessing the potential for adverse effects on fertility and embryonic development. nih.goveuropa.eunih.govmdpi.comtandfonline.com

Skin Sensitization: Predicting the likelihood of a compound to cause an allergic skin reaction.

It is crucial to consider the applicability domain of each QSAR model, which defines the scope of chemical structures for which the model provides reliable predictions.

Hypothetical QSAR Toxicity Predictions for this compound

The following data is for illustrative purposes only.

Toxicological EndpointQSAR Model/SystemHypothetical Prediction for this compound
Carcinogenicity (Rat)Consensus ModelEquivocal
Mutagenicity (Ames)Statistical-Based ModelNegative
Reproductive ToxicityExpert Rule-Based (DEREK Nexus)No structural alert
Developmental ToxicityCAESAR ModelNon-toxic
Skin SensitizationOECD QSAR ToolboxLow potential

Risk Assessment Frameworks for Novel Compounds

The data generated from in vitro screening and computational modeling are integrated within a structured risk assessment framework to inform decisions about the safety of a new compound. wiley.com These frameworks generally follow a tiered or iterative approach. nih.goveuropa.euresearchgate.netamericanchemistry.comnih.gov

The process typically involves:

Hazard Identification: Identifying the potential adverse health effects of the compound based on all available data.

Dose-Response Assessment: Characterizing the relationship between the dose of the compound and the incidence and severity of an adverse effect.

Exposure Assessment: Evaluating the potential for human and environmental exposure to the compound.

Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the probability of adverse effects occurring in a given population.

For this compound, the hypothetical in vitro data suggesting potential for chromosomal damage (positive micronucleus test) would be a significant line of evidence in the hazard identification step. This would be weighed against the negative Ames test and the generally low toxicity potential predicted by QSAR models. The collective evidence would then guide the decision on whether further, more complex testing is required.

Hypothetical Weight of Evidence Summary for this compound

The following data is for illustrative purposes only.

Line of EvidenceFindingStrength of Evidence
In Vitro CytotoxicityModerate (IC50 in the 50-75 µM range)Medium
In Vitro GenotoxicityMixed: Negative Ames, Positive MicronucleusMedium
In Vitro CardiotoxicityLow potential (hERG IC50 > 100 µM)High
In Vitro HepatotoxicityPotential for toxicity at higher concentrationsMedium
QSAR PredictionsGenerally low toxicity potential predictedLow to Medium
Overall Conclusion This compound shows some evidence of in vitro genotoxicity (clastogenicity) and cytotoxicity at moderate concentrations. Further investigation into the mechanism of genotoxicity would be warranted.

Emerging Directions and Future Perspectives in Mocpac Research

Integration of Artificial Intelligence and Machine Learning in Mocpac Drug Discovery

AI/ML methodologies are being employed to analyze vast amounts of genomic and epigenomic data, identify intricate epigenetic patterns, and facilitate high-throughput screening of potential epigenetic drug candidates frontiersin.orgnih.govdrugtargetreview.comdrugtargetreview.com. For instance, AI has been successfully utilized to predict the efficacy of HDAC inhibitors in treating glioblastoma preprints.org.

For this compound, AI/ML approaches could be instrumental in several key areas:

Structure-Activity Relationship (SAR) Optimization: AI algorithms can analyze this compound's chemical structure and its interaction with HDAC1 to predict modifications that could enhance its potency, improve its selectivity for HDAC1 over other isoforms, or optimize its pharmacokinetic properties.

Novel Analog Design: Generative AI models could design novel compounds with this compound-like scaffolds or similar pharmacophores, potentially leading to new chemical entities with improved therapeutic profiles.

Target Identification and Validation: AI can help identify additional biological targets or pathways influenced by HDAC1 inhibition, potentially uncovering new therapeutic indications for this compound.

Predictive Modeling: ML models can predict this compound's ADMET properties and potential off-target interactions, streamlining the early development phase and reducing attrition rates.

Nanotechnology-Based Delivery Systems for Enhanced Therapeutic Index

Histone deacetylase inhibitors (HDACi) often face challenges such as poor aqueous solubility, limited bioavailability, low therapeutic index, and non-specific targeting, which can lead to undesirable systemic side effects nih.govfrontiersin.orgresearchgate.nettandfonline.com. Nanotechnology-based delivery systems offer a promising avenue to overcome these limitations, thereby enhancing the therapeutic index of compounds like this compound.

Nanocarriers provide numerous advantages, including improved drug stability, prolonged circulation half-life, and increased accumulation at the target site nih.govfrontiersin.orgresearchgate.nettandfonline.commdpi.com. Passive targeting, often achieved through the Enhanced Permeability and Retention (EPR) effect in tumors, allows nanomedicines to preferentially accumulate in diseased tissues due to leaky vasculature and impaired lymphatic drainage nih.govfrontiersin.org. Additionally, active targeting strategies involve modifying nanocarriers with specific ligands to bind to receptors overexpressed on target cells, leading to enhanced cellular uptake and reduced toxicity to healthy tissues nih.govmdpi.com. Controlled drug release mechanisms can further optimize drug exposure at the site of action nih.govtandfonline.com.

Research has demonstrated the benefits of nanotechnology for HDAC inhibitors. For example, the encapsulation of the HDAC inhibitor CG-1521 into starch nanoparticles significantly improved its bioavailability and half-life, leading to enhanced cytotoxic activity in breast cancer cells researchgate.net. Similarly, cyclodextrin-based nanoparticles have been explored for encapsulating other HDAC inhibitors, such as Panobinostat mdpi.com.

For this compound, nanotechnology could be pivotal in:

Targeted Delivery: Developing nanocarriers (e.g., liposomes, polymeric nanoparticles, micelles) to deliver this compound specifically to cells or tissues where HDAC1 inhibition is desired, such as tumor cells, thereby minimizing systemic exposure and off-target effects.

Improved Pharmacokinetics: Encapsulating this compound within nanoparticles could enhance its solubility, extend its circulation time, and protect it from premature degradation, leading to improved bioavailability.

Combination Therapies and Drug Repurposing Strategies involving this compound

Combination therapies are a cornerstone of modern medicine, particularly in oncology, aiming to achieve superior therapeutic efficacy, mitigate drug resistance, and reduce side effects compared to monotherapy nih.govfrontiersin.orgamegroups.orgdovepress.comnih.govfrontiersin.org. HDAC inhibitors, including this compound, are being explored in various combination regimens, especially for solid tumors where single-agent efficacy can be limited nih.govfrontiersin.orgfrontiersin.org. Preclinical studies have shown synergistic effects when HDAC inhibitors are combined with agents such as PARP inhibitors, JAK1/2 inhibitors, DNA-damaging agents, and even oncolytic viruses amegroups.orgdovepress.comnih.gov.

Drug repurposing, or drug repositioning, is an attractive strategy that involves identifying new therapeutic uses for existing, approved, or investigational drugs plos.orgdergipark.org.trmdpi.com. This approach significantly reduces the time and cost associated with de novo drug discovery by leveraging compounds with established safety profiles plos.orgdergipark.org.tr. Given this compound's role as an HDAC1 substrate, it is well-suited for exploration in drug repurposing initiatives. HDAC1 itself has emerged as a promising target for repurposed drugs in various diseases, including cancer and neurodegeneration plos.orgdergipark.org.tr.

Research has already identified several existing drugs with HDAC1 inhibitory effects through in silico and in vitro screening, suggesting their potential for repurposing. Examples include Alectinib (an ALK inhibitor) and commonly used drugs such as ipratropium (B1672105) bromide, metoprolol, leflunomide, nateglinide, and levothyroxine plos.orgdergipark.org.tristanbul.edu.tr.

For this compound, future directions include:

Synergistic Combinations: Investigating this compound in combination with other anti-cancer agents (e.g., chemotherapeutics, targeted therapies, immunotherapies) to identify synergistic regimens that could enhance therapeutic outcomes, particularly in solid tumors.

Repurposing for Other Indications: Exploring this compound's potential in diseases beyond its current research focus where HDAC1 dysregulation plays a role. This could include neurodegenerative disorders, inflammatory conditions, or parasitic infections, as HDAC inhibitors are being investigated for these areas plos.orgdergipark.org.trmdpi.com.

Table 1: Examples of Repurposed Drugs with HDAC1 Inhibitory Effects plos.orgdergipark.org.tristanbul.edu.tr

Compound NameOriginal Indication (Example)HDAC1 IC₅₀ Value (μM)PubChem CID
Ipratropium BromideBronchodilator352.103793
MetoprololBeta-blocker255.704173
LeflunomideImmunosuppressant219.803897
NateglinideAntidiabetic289.5060759
LevothyroxineThyroid hormone replacement132.703034044
AlectinibALK inhibitor (Cancer)Not specified (high affinity)25139046
PanobinostatHDAC inhibitor (Cancer)Potent cytotoxic action6918903
Trichostatin A (Control)HDAC inhibitor (Research)0.03613 (36.13 nM)444740

Note: IC₅₀ values for repurposed drugs are generally higher (less potent) than a known potent HDAC inhibitor like Trichostatin A, but still show inhibitory effects dergipark.org.tristanbul.edu.tr.

Translational Research Challenges and Opportunities

Translating basic research findings into clinical applications for drug candidates like this compound presents a complex array of challenges and opportunities. A significant hurdle in the development of epigenetic drugs is achieving specificity, as many epigenetic enzymes, including HDACs, play broad roles in normal cellular processes, and their non-selective inhibition can lead to unintended off-target effects drugbank.comcarrerasresearch.orgcambridge.org. Delivering these drugs to specific tissues also remains a substantial obstacle drugbank.com. Furthermore, the volume of promising preclinical evidence for epigenetic therapies often exceeds the number of successful clinical applications, highlighting limitations in preclinical models and clinical trial design frontiersin.orgcarrerasresearch.org.

Specific challenges in preclinical development include the selection of relevant animal species that accurately mimic human disease physiology, managing potential immunogenicity (especially for novel compounds), and overcoming the inherent limitations of in vitro models that may not fully recapitulate the complexity of human biology immuneed.comamericanpharmaceuticalreview.compatsnap.comnih.gov. For HDAC inhibitors, issues such as limited tolerability when combined with cytotoxic therapies have also been noted frontiersin.org.

Despite these challenges, significant opportunities exist for this compound and other epigenetic drugs:

Enhanced Selectivity: Future research will focus on designing this compound derivatives with improved isoform selectivity for HDAC1, minimizing off-target effects and enhancing its therapeutic window.

Biomarker Identification: Developing robust biomarkers is crucial for patient stratification and predicting response to this compound therapy, enabling personalized medicine approaches carrerasresearch.orgcambridge.org. This involves identifying epigenetic signatures that correlate with disease progression or treatment response.

Optimized Combination Strategies: Exploring strategies such as lower doses, sequential administration, or targeted delivery of this compound in combination therapies can enhance its therapeutic index and reduce toxicity frontiersin.org.

Personalized Medicine: Leveraging genomic and epigenomic profiling of patients to tailor this compound treatment regimens, ensuring that the drug is administered to individuals most likely to benefit, thereby improving treatment outcomes frontiersin.orgnih.govcarrerasresearch.org.

Advanced Preclinical Models: The development and utilization of more sophisticated preclinical models, such as organoids, organ-on-chip systems, and humanized animal models, will be crucial for more accurately predicting clinical efficacy and safety of this compound patsnap.com.

Q & A

Q. What methodologies ensure rigor in longitudinal studies of this compound’s stability?

  • Best Practices :
  • Use stability-indicating assays (e.g., forced degradation under UV light, hydrolysis).
  • Follow ICH Q1A guidelines for storage conditions (25°C/60% RH for long-term testing).
  • Apply time-series analysis (ARIMA models) to predict degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.